methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 900013-03-8
Cat. No.: VC11866756
Molecular Formula: C21H20ClFN2O6S
Molecular Weight: 482.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900013-03-8 |
|---|---|
| Molecular Formula | C21H20ClFN2O6S |
| Molecular Weight | 482.9 g/mol |
| IUPAC Name | methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C21H20ClFN2O6S/c1-3-31-13-6-4-12(5-7-13)19-18(20(26)30-2)17(24-21(27)25-19)11-32(28,29)14-8-9-16(23)15(22)10-14/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27) |
| Standard InChI Key | ZKVWFOPGPBBUKC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC |
Introduction
Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound characterized by its complex structure and diverse potential applications. This compound features a tetrahydropyrimidine core, which is a significant scaffold in medicinal chemistry, often associated with various biological activities. The presence of a sulfonyl group and an ethoxyphenyl moiety contributes to its unique chemical properties and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes the formation of the tetrahydropyrimidine ring through cyclization reactions involving appropriate precursors. The introduction of the sulfonyl and ethoxy groups can be achieved through electrophilic aromatic substitution and nucleophilic attack mechanisms.
Potential Applications
This compound is a candidate for various applications in pharmaceutical research, particularly as an anticancer agent. Its diverse chemical functionalities also suggest potential roles in treating other diseases. Additionally, it may serve as a building block for further chemical modifications in drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These include:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Ethyl 6-[(3-Chloro-4-Fluorobenzenesulfonyl)methyl]-4-(2-Ethoxyphenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | CHClFNOS | 496.9 g/mol | Contains an ethyl group instead of a methyl group |
| Methyl 6-[(3-Chloro-4-Methoxybenzenesulfonyl)methyl]-4-(4-Methylphenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | CHClNOS | 452.88 g/mol | Features a methoxy group instead of a fluorine atom |
| 6-((3-Chloropropyl)amino)-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione | CHClNO | 231.68 g/mol | A simpler pyrimidine derivative with different substituents |
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